An In-depth Technical Guide to the Chemical Properties and Structure of Nefopam-d3 N-Oxide
An In-depth Technical Guide to the Chemical Properties and Structure of Nefopam-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Nefopam-d3 N-Oxide. The information is intended to support research, development, and quality control activities involving this isotopically labeled metabolite of Nefopam.
Core Chemical Properties
Nefopam-d3 N-Oxide is the deuterated form of Nefopam N-oxide, a primary metabolite of the non-opioid analgesic, Nefopam. The incorporation of deuterium isotopes provides a valuable tool for metabolic studies, pharmacokinetic analysis, and use as an internal standard in various analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆D₃NO₂ | [1][2] |
| Molecular Weight | 272.36 g/mol | [1][2][3] |
| Appearance | White to Off-White Solid | [3] |
| Synonyms | 3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine 5-Oxide, 5-methyl-d3-1-phenyl-3,4,5,6-tetrahydro-1H-benzo[f][2][3]oxazocine N-oxide | [1][3] |
| CAS Number | 66091-32-5 (unlabeled) | [1][2] |
Chemical Structure
The chemical structure of Nefopam-d3 N-Oxide consists of a dibenzoxazocine core, which is characteristic of Nefopam and its derivatives. The key features include a phenyl group and a deuterated N-methyl group that has been oxidized to an N-oxide.
Experimental Protocols
Synthesis of Nefopam N-Oxide
A common method for the synthesis of Nefopam N-oxide involves the oxidation of Nefopam using potassium peroxymonosulfate (KPMS).[4]
Materials:
-
Nefopam
-
Potassium peroxymonosulfate (KPMS)
-
Britton-Robinson (BR) buffer
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Prepare a standard stock solution of Nefopam.
-
In a volumetric flask, add an aliquot of the Nefopam stock solution.
-
Add BR buffer to achieve a pH of 8.0.
-
Add a solution of KPMS.
-
Allow the reaction to proceed for at least 10 minutes at room temperature.[2]
-
Stop the reaction by acidifying the solution with HCl to a pH of 5.5.[2]
-
Dilute the final solution to the desired concentration with distilled water.
Analytical Methodologies
Voltammetric Determination:
Voltammetry provides a sensitive method for the quantitative analysis of Nefopam N-oxide.[4]
Instrumentation:
-
Dropping Mercury Electrode (DME) or Silver Solid Amalgam Electrode (AgSAE)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the Nefopam N-oxide sample as described in the synthesis protocol.
-
Transfer the solution to an electrochemical cell.
-
Deoxygenate the solution by purging with argon for 10 minutes.
-
Record the voltammograms in a potential range of -0.5 to -1.5 V.[2]
-
The reduction of Nefopam N-oxide is typically observed as two one-electron stages.[4]
Thin-Layer Chromatography (TLC) - Densitometry:
TLC-densitometry is a robust method for the separation and quantification of Nefopam and its metabolites.
Materials:
-
TLC plates (e.g., Silica gel F254)
-
Mobile phase: A mixture of chloroform, methanol, and glacial acetic acid (e.g., 9:2:0.1, v/v/v).[5][6]
-
Densitometer
Procedure:
-
Prepare standard solutions of Nefopam and its metabolites.
-
Apply the standard solutions and the sample solution to the TLC plate.
-
Develop the TLC plate in a chamber saturated with the mobile phase.
-
After development, air-dry the plate.
-
Perform densitometric analysis at a suitable wavelength (e.g., 222 nm) to quantify the separated compounds.[5][6]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of Nefopam N-Oxide.
Mass Spectrometry Fragmentation
Mass spectrometry is a critical tool for the structural elucidation of Nefopam N-oxide. The fragmentation pattern provides key information about the molecule's structure.
In the fragmentation mass spectrum of the protonated molecular ion of Nefopam N-oxide, a pattern similar to that of Nefopam is observed. A notable fragmentation involves the cleavage of a C₃H₉NO fragment from the protonated molecular ion.[3]
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct interaction of Nefopam-d3 N-Oxide with specific signaling pathways. The parent compound, Nefopam, is known to act as a centrally acting analgesic, and its mechanism is believed to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake. Further research is required to elucidate the precise pharmacological activity and signaling pathway engagement of its N-oxide metabolite.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eaNUPh: A New Approach for Voltammetric Determination of Nefopam and its Metabolite [dspace.nuph.edu.ua]
- 5. Analysis of Nefopam by TLC-densitometry. A Study of Degradation Mechanism in Solutions Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
